molecular formula C28H31ClN2O B11125864 1-[3-(4-chlorophenoxy)propyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

1-[3-(4-chlorophenoxy)propyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Cat. No.: B11125864
M. Wt: 447.0 g/mol
InChI Key: KBVAPXSPUAFYMM-UHFFFAOYSA-N
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Description

1-[3-(4-CHLOROPHENOXY)PROPYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles This compound is characterized by its complex structure, which includes a chlorophenoxy group, a propyl chain, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-CHLOROPHENOXY)PROPYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction between 4-chlorophenol and an appropriate alkyl halide under basic conditions to form the chlorophenoxy intermediate.

    Alkylation: The chlorophenoxy intermediate is then reacted with a propyl halide in the presence of a strong base to form the 3-(4-chlorophenoxy)propyl intermediate.

    Coupling with Benzodiazole: The 3-(4-chlorophenoxy)propyl intermediate is coupled with a benzodiazole derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-CHLOROPHENOXY)PROPYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-(4-CHLOROPHENOXY)PROPYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-CHLOROPHENOXY)PROPYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-METHOXYPHENOXY)PROPYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE
  • 1-[3-(4-FLUOROPHENOXY)PROPYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE

Uniqueness

1-[3-(4-CHLOROPHENOXY)PROPYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H31ClN2O

Molecular Weight

447.0 g/mol

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole

InChI

InChI=1S/C28H31ClN2O/c1-20(2)19-22-9-11-23(12-10-22)21(3)28-30-26-7-4-5-8-27(26)31(28)17-6-18-32-25-15-13-24(29)14-16-25/h4-5,7-16,20-21H,6,17-19H2,1-3H3

InChI Key

KBVAPXSPUAFYMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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